molecular formula C11H11N3O3 B2800484 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1245772-30-8

1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole

Cat. No.: B2800484
CAS No.: 1245772-30-8
M. Wt: 233.227
InChI Key: MHEUGOJSSIBLKI-UHFFFAOYSA-N
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Description

1-Methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole is a pyrazole derivative characterized by a methyl group at the N1 position and a 2-nitrophenoxy methyl substituent at the C5 position (Figure 1). The nitro group on the phenoxy moiety is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-methyl-5-[(2-nitrophenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-13-9(6-7-12-13)8-17-11-5-3-2-4-10(11)14(15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEUGOJSSIBLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole typically involves the reaction of 1-methylpyrazole with 2-nitrophenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: 1-methyl-5-[(2-aminophenoxy)methyl]-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives when coupled with aryl boronic acids.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it valuable in drug design, particularly for conditions involving inflammation and infection.

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values demonstrating potent efficacy .
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies have compared its effects favorably to established anti-inflammatory drugs like indomethacin .
  • Anticancer Properties : Research highlights its antiproliferative activity against various cancer cell lines, including lung and colorectal cancers. Mechanisms involve interference with cell cycle progression and induction of apoptosis .

Materials Science

Incorporation into polymers enhances material properties such as thermal stability and electronic conductivity. The compound's unique structure allows it to be used in the development of advanced materials for electronics and coatings.

Biological Studies

As a probe in biological research, this compound aids in studying enzyme inhibition and receptor binding due to its structural characteristics. Its ability to form hydrogen bonds with macromolecules enhances its utility in biochemical assays .

Case Studies

Several case studies underscore the efficacy of this compound:

  • Antimicrobial Evaluation : A study assessed various pyrazole derivatives against Staphylococcus aureus and E. coli, revealing that specific modifications led to increased antimicrobial potency, with MIC values as low as 0.22 μg/mL .
  • Anti-inflammatory Testing : In an experimental model using carrageenan-induced inflammation, certain derivatives demonstrated significant reductions in edema comparable to standard anti-inflammatory treatments .
  • Anticancer Assessment : In vitro studies on breast cancer cell lines indicated that some derivatives effectively inhibited cell proliferation, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyrazole functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Compound Name Substituents (C5 Position) Key Functional Groups Molecular Weight (g/mol) Biological Activity
1-Methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole 2-Nitrophenoxy methyl Nitro (EWG), ether ~291.3 (calculated) Not reported
5-(4-Nitrophenyl)-1H-pyrazole 4-Nitrophenyl Nitro (EWG) 215.2 Not explicitly stated
1-Methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole 2,4,6-Trimethoxyphenyl Methoxy (EDG) ~316.3 (calculated) Anti-inflammatory
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 4-Nitrophenyl, cyano Nitro (EWG), cyano (EWG) 255.2 Antifungal, insecticidal

Key Observations :

  • Electronic Effects: The 2-nitrophenoxy group in the target compound introduces steric bulk and strong electron withdrawal, which may enhance electrophilic reactivity compared to simpler nitrophenyl analogs (e.g., 5-(4-nitrophenyl)-1H-pyrazole) .
  • Biological Activity: Pyrazoles with EWGs (e.g., nitro, cyano) at the C5 position exhibit antifungal and insecticidal activities , while those with electron-donating groups (EDGs, e.g., methoxy) show anti-inflammatory properties .

Enzyme Inhibition Profiles

Compounds with pyrazole cores and nitro substituents have been investigated as enzyme inhibitors. For example:

  • Compound 2 (N'1-({5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carbohydrazide) stabilizes phosphoenolpyruvate carboxykinase (PEPCK) by increasing its thermal stability (ΔTm ≈ 8°C). Its inhibition mode differs from 3-mercaptopicolinic acid, suggesting a unique binding mechanism influenced by the trifluoromethyl group .

Table 2: Spectroscopic Data for Pyrazole Derivatives

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) IR (cm$ ^{-1} $)
This compound (Hypothetical) Expected peaks: ~2.5 (CH$ _3 $), ~5.3 (CH$ _2 $), aromatic ~7–8.5 Nitro group carbons: ~150–160 NO$ _2 $ stretch: ~1520, 1350
1-Methyl-5-(p-methylphenyl)-4-trifluoromethyl-1H-imidazole Imidazole C2: 149.5, C4: 122.5 (2J$ _{CF} $ = 37.4 Hz) Trifluoromethyl: 130.6 C-F stretch: ~1100–1200
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile Aromatic protons: ~7.5–8.5, NH$ _2 $: ~5.5 Nitro carbons: ~148, cyano: ~118 CN stretch: ~2240

Insights :

  • The target compound’s NMR and IR profiles would resemble those of nitro-containing analogs, with distinct nitro group signals in $ ^{13}C $ NMR (~150–160 ppm) and IR (~1520 cm$ ^{-1}$) .
  • Trifluoromethyl groups (as in ) induce significant $ ^{13}C $ NMR splitting due to $ ^2J_{CF} $ coupling, a feature absent in the target compound.

Biological Activity

1-Methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C10H10N4O3
  • Molecular Weight : 218.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrophenoxy group enhances its reactivity and potential for binding to enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring provides a scaffold for interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung (A549), colorectal (HT-29), and liver (HepG2) cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundA54912.5
1-Ethyl-5-(2-nitrophenyl)-1H-pyrazoleHT-2915.0
5-Methyl-1-(2-nitrophenyl)-1H-pyrazoleHepG210.0

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is well-documented. Studies indicate that the presence of the nitro group enhances the anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 2: Anti-inflammatory Effects

CompoundInhibitory Effect on CytokinesReference
This compoundTNF-alpha (IC50 = 25 µM)
Pyrazole Derivative XIL-6 (IC50 = 30 µM)

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Studies

A recent study evaluated the pharmacological profile of a series of pyrazole derivatives, including this compound, focusing on their anticancer and anti-inflammatory activities. The study found that these compounds not only inhibited tumor growth but also showed a favorable safety profile in normal cell lines, indicating their potential for therapeutic use without significant toxicity .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves multi-step reactions. For the target compound, key steps include functionalization of the pyrazole ring and introduction of the 2-nitrophenoxy group. Bromine-lithium exchange (e.g., using N-bromosuccinimide) can introduce substituents at specific positions, as demonstrated in trifluoromethylpyrazole synthesis . Copper-catalyzed click chemistry, such as azide-alkyne cycloaddition, may also optimize yield under mild conditions (50°C, 16 hours) with high regioselectivity . Reaction parameters like solvent choice (e.g., THF for polar aprotic conditions), catalyst loading (e.g., CuSO₄/ascorbate), and temperature control are critical for minimizing by-products and enhancing purity.

Q. How can spectroscopic and crystallographic methods be used to characterize this compound?

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and integration ratios. IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and packing . Mercury CSD 2.0 aids in visualizing hydrogen-bonding networks and comparing crystal structures with analogs . For example, graph-set analysis can classify intermolecular interactions (e.g., R₂²(8) motifs) .

Advanced Research Questions

Q. How do substituents like the 2-nitrophenoxy group influence the compound’s reactivity and biological activity?

The electron-withdrawing nitro group enhances electrophilic reactivity at the methylene bridge, facilitating nucleophilic substitutions. Comparative studies with analogs (e.g., fluorophenyl or methoxyphenyl derivatives) reveal that nitro groups improve binding affinity to biological targets like enzymes or receptors due to increased polarity and hydrogen-bonding potential . In vivo models (e.g., neurodevelopmental assays) show that such substituents modulate bioavailability and metabolic stability .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data for this compound?

  • Yield Discrepancies : Cross-validate reaction conditions (e.g., catalyst purity in copper-mediated reactions vs. bromination efficiency) .
  • Biological Variability : Standardize assay protocols (e.g., dose-response curves in neuroactivity studies) and control for batch-to-batch impurities using HPLC-MS .
  • Computational Validation : Density Functional Theory (DFT) calculations predict reaction pathways, while molecular docking explains bioactivity variations across analogs .

Q. What computational tools are recommended for modeling this compound’s interactions in supramolecular systems?

  • Mercury CSD : Analyze crystal packing motifs and predict co-crystallization behavior with solvents or co-formers .
  • Hydrogen-Bonding Analysis : Apply Etter’s graph-set rules to classify interaction patterns (e.g., chains or rings) and correlate them with solubility or stability .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding using force fields optimized for nitroaromatic systems.

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Crystallization difficulties often stem from flexible side chains or competing polymorphs. Strategies include:

  • Solvent Screening : Use high-boiling-point solvents (e.g., DMSO) for slow evaporation.
  • Additive Engineering : Introduce co-formers (e.g., carboxylic acids) to stabilize specific hydrogen-bonding networks .
  • Temperature Gradients : Employ cooling crystallization (e.g., from 50°C to 4°C) to control nucleation rates .

Q. How can researchers evaluate the compound’s biological activity in neuropharmacological contexts?

  • In Vivo Models : Intraperitoneal administration (e.g., 80 mg/kg in mice) with vehicle controls (2% DMSO in PBS) to assess neurodevelopmental effects .
  • Target Validation : Use CRISPR-Cas9 knockdown of putative targets (e.g., PDK1) to confirm mechanism-of-action.
  • Metabolic Profiling : LC-MS/MS quantifies metabolites in serum or tissue homogenates to evaluate pharmacokinetics.

Methodological Notes

  • Synthesis Optimization : Prioritize regioselective methods (e.g., Sonogashira coupling for alkyne incorporation) over traditional alkylation to reduce side products .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing synthetic protocols and crystallographic data .
  • Ethical Compliance : Follow institutional guidelines for in vivo studies, including dose limits and euthanasia protocols .

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